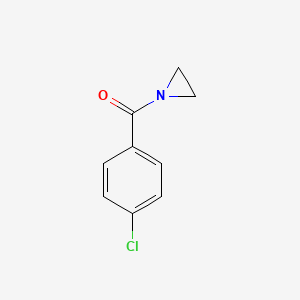
1-(4-Chlorobenzoyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)aziridine is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of aziridine derivatives, including 1-(4-Chlorobenzoyl)aziridine, as anticancer agents. Aziridines can act as alkylating agents, which are known to interfere with DNA replication and transcription, leading to apoptosis in cancer cells. For instance, aziridines have been shown to exhibit selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
1.2 Antiviral Properties
Aziridine derivatives have also been investigated for their antiviral activities. The structural features of this compound may contribute to its efficacy against viruses by disrupting viral replication processes or inhibiting viral enzymes. Such compounds are being explored as potential inhibitors for viruses like HIV and Hepatitis C .
Synthetic Applications
2.1 Building Blocks for Complex Molecules
this compound serves as an important building block in the synthesis of more complex heterocycles and pharmaceuticals. Its aziridine ring can be opened under various conditions to yield valuable intermediates for further functionalization. This property is particularly useful in the synthesis of amino acids and other biologically relevant compounds .
2.2 Reaction with Electrophiles
The reactivity of this compound allows it to participate in nucleophilic substitution reactions, where it can react with a variety of electrophiles to form new compounds. This feature is exploited in the development of novel therapeutic agents through synthetic pathways that utilize aziridinium ions .
Case Study: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a series of aziridine derivatives, including this compound, were synthesized and evaluated for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study: Synthesis Methodology
In another research effort, a novel synthetic route for this compound was developed, showcasing high yields and enantioselectivity. This methodology involved the use of organocatalysts to facilitate the formation of aziridines from readily available precursors, emphasizing the compound's utility in synthetic organic chemistry .
Data Table: Summary of Applications
特性
CAS番号 |
19117-21-6 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC名 |
aziridin-1-yl-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9(12)11-5-6-11/h1-4H,5-6H2 |
InChIキー |
AIUPDSQLYGAORJ-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















